3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine. This compound is notable for its utility in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acid pinacol esters are generally used in metal-catalyzed carbon–carbon bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The mode of action of 5-Fluoro-4-picoline-3-boronic acid pinacol ester is likely to involve its role as a reagent in the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-4-picoline-3-boronic acid pinacol ester are likely to be those involved in carbon–carbon bond formation, as it is used in the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic pathways, leading to the formation of complex organic molecules.
Pharmacokinetics
It is known that boronic acid pinacol esters are susceptible to hydrolysis, especially at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of 5-Fluoro-4-picoline-3-boronic acid pinacol ester is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of complex organic molecules, which can have various molecular and cellular effects depending on their structure and properties.
Action Environment
The action of 5-Fluoro-4-picoline-3-boronic acid pinacol ester can be influenced by environmental factors such as pH. For example, the rate of hydrolysis of boronic acid pinacol esters is considerably accelerated at physiological pH . This could potentially affect the stability and efficacy of the compound in biological systems.
Biochemical Analysis
Biochemical Properties
They can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Cellular Effects
Boronic esters are known to influence cell function through their interactions with various biomolecules .
Molecular Mechanism
Boronic esters are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Boronic esters are usually bench stable and easy to purify .
Metabolic Pathways
Boronic esters are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-Fluoro-4-methylpyridine.
Borylation Reaction: The key step involves the borylation of 3-Fluoro-4-methylpyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: The product is purified by column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure maximum conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or borate ester.
Substitution: The fluorine atom in the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Palladium acetate or palladium chloride.
Bases: Potassium carbonate, sodium hydroxide, or cesium carbonate.
Solvents: Tetrahydrofuran, dimethylformamide, or toluene.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Medicinal Chemistry: Employed in the development of new drug candidates through the formation of complex molecular structures.
Material Science: Utilized in the synthesis of organic electronic materials and polymers.
Biological Research: Investigated for its potential as a ligand in enzyme inhibition studies and as a probe in biological assays.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Similar structure but lacks the methyl group at the 4-position.
2-Chloro-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a chlorine atom instead of a methyl group.
2,3-Dimethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains methoxy groups instead of a fluorine atom.
Uniqueness
The presence of both the fluorine atom and the boronic ester group in 3-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a unique compound with distinct reactivity and selectivity in various chemical reactions. The combination of these functional groups allows for versatile applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BFNO2/c1-8-9(6-15-7-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PILYRFHMMPSECJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=C2C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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